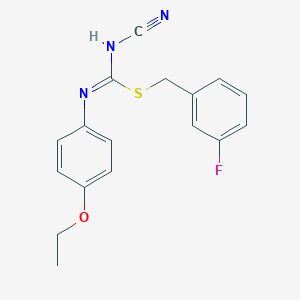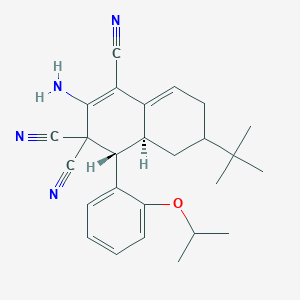![molecular formula C13H8N4S B460536 6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile CAS No. 118948-01-9](/img/structure/B460536.png)
6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile is a complex organic compound that features a unique structure with two pyridine rings and a cyanomethylsulfanyl group
Wissenschaftliche Forschungsanwendungen
6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using starting materials such as 3-aminopyridine and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Cyanomethylsulfanyl Group: The cyanomethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with a cyanomethyl halide in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling of the Pyridine Rings: The final step involves the coupling of the two pyridine rings. This can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitriles to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate, cyanomethyl halides, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile
- 2-(Ethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile
- 2-(Propylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile
Uniqueness
6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile is unique due to the presence of the cyanomethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-(cyanomethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c14-5-7-18-13-10(8-15)3-4-12(17-13)11-2-1-6-16-9-11/h1-4,6,9H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBSHETZVDRDAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(2-fluorophenyl)-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460456.png)

![Bis[[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl]methylidenecyanamide](/img/structure/B460458.png)
![6-Amino-4-(3-fluorophenyl)-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460459.png)
![Ethyl 5-cyano-6-[(4-fluorobenzyl)sulfanyl]-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B460460.png)
![6-Amino-4-(3,5-dimethoxyphenyl)-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460463.png)
![6-amino-1'-benzyl-3-(methoxymethyl)-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460464.png)
![6-Amino-4-(2-chlorophenyl)-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460465.png)
![6-Amino-4-[2-(butyloxy)phenyl]-3-(1,1-dimethylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460467.png)
![6-amino-1'-[(4-chlorophenyl)methyl]-3-(methoxymethyl)-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460468.png)
![6-Amino-3-isopropyl-4-(1-naphthyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460469.png)
![6-Amino-4-(6-chloro-1,3-benzodioxol-5-yl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460471.png)

